Crocin III

Descripción general

Descripción

Crocin 3 es un pigmento carotenoides soluble en agua que se encuentra principalmente en los estigmas de la flor del azafrán (Crocus sativus) y en el fruto de la Gardenia jasminoides. Es uno de los derivados glicosilados de la crocetina, un ácido dicarboxílico. Crocin 3 es conocido por su vibrante color rojo y se utiliza como tinte natural en alimentos y cosméticos. También exhibe diversas propiedades farmacológicas, que incluyen efectos antioxidantes, antiinflamatorios y neuroprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de crocin 3 implica la glicosilación de la crocetina. El proceso normalmente comienza con la extracción de crocetina de fuentes naturales como el azafrán o la gardenia. La crocetina se somete luego a reacciones de glicosilación utilizando donantes de glicósidos específicos en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores y solventes para facilitar el proceso de glicosilación .

Métodos de producción industrial

La producción industrial de crocin 3 se puede lograr mediante métodos biotecnológicos, incluido el uso de microorganismos genéticamente modificados. Por ejemplo, los genes responsables de la biosíntesis de las crocinas se pueden introducir en microorganismos como Escherichia coli o Saccharomyces cerevisiae. Estos microorganismos pueden entonces producir crocin 3 en grandes cantidades a través de procesos de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones

Crocin 3 se somete a varias reacciones químicas, que incluyen:

Oxidación: Crocin 3 se puede oxidar para formar crocetina y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la crocin 3 de nuevo a sus formas precursoras.

Hidrólisis: La hidrólisis de crocin 3 da como resultado la escisión de los enlaces glucosídicos, produciendo crocetina y moléculas de azúcar

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Hidrólisis: Generalmente se emplean condiciones de hidrólisis ácida o enzimática

Principales productos

Los principales productos formados a partir de estas reacciones incluyen crocetina, varios glicósidos y otros derivados de oxidación o reducción .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Mechanism of Action : Crocin III exhibits potent antioxidant capabilities by reducing oxidative stress and reactive oxygen species (ROS) levels. It enhances the expression of key antioxidant genes and enzymes, such as Nrf2 and HO-1, which play crucial roles in cellular defense mechanisms against oxidative damage .

Clinical Implications : In patients with chronic obstructive pulmonary disease (COPD), this compound supplementation has been shown to improve the oxidant/antioxidant balance, leading to decreased serum levels of total oxidant status (TOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Neuroprotective Effects

Research Findings : this compound has been demonstrated to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. It mitigates mitochondrial dysfunction and neuroinflammation associated with these conditions . In animal models, this compound reduced the neurotoxic effects of malathion, a pesticide linked to Parkinson's disease, by regulating apoptotic pathways and protein expressions relevant to neurodegeneration .

Case Studies : A study showed that this compound could inhibit tau phosphorylation by suppressing the activity of GSK3β and ERK1/2 kinases, thereby impacting key molecular pathways involved in Alzheimer's disease progression .

Cancer Treatment

Antiproliferative Activity : this compound has been extensively studied for its anticancer properties. It inhibits cell proliferation in various cancer cell lines, including HeLa and hepatocellular carcinoma cells, primarily by disrupting microtubule assembly . The mechanism involves binding to tubulin at the vinblastine site, leading to cell cycle arrest during mitosis .

In Vivo Studies : Research involving animal models has indicated that long-term treatment with this compound can slow tumor growth in colon cancer without significant toxicity. Treated rats exhibited enhanced survival rates compared to untreated controls .

Mood Enhancement

Antidepressant Properties : Evidence suggests that this compound may possess antidepressant effects. In clinical trials involving humans and animal models, it demonstrated potential in alleviating depressive symptoms .

Applications in Retinal Diseases

Protective Effects on Retinal Tissue : Emerging studies indicate that this compound may offer cytoprotective benefits for retinal health. Its antioxidative and anti-inflammatory properties position it as a candidate for treating retinal diseases; however, most research is still preliminary and predominantly based on animal models .

Summary Table of Applications

Mecanismo De Acción

Crocin 3 ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo donando electrones.

Efectos antiinflamatorios: Inhibe la producción de citocinas y enzimas proinflamatorias.

Mecanismo neuroprotector: Modula los niveles de neurotransmisores y protege las neuronas del daño al inhibir la apoptosis y promover las vías de supervivencia celular, como la vía de señalización del objetivo mamífero de la rapamicina (mTOR)

Comparación Con Compuestos Similares

Crocin 3 es parte de una familia de crocinas, que incluyen crocin 1, crocin 2, crocin 4 y crocin 5. Estos compuestos comparten estructuras similares pero difieren en el número y el tipo de grupos glucosilo unidos al esqueleto de la crocetina. En comparación con otras crocinas, la crocin 3 tiene patrones de glicosilación únicos que pueden influir en su solubilidad, estabilidad y bioactividad. Esta singularidad hace que la crocin 3 sea particularmente valiosa para aplicaciones específicas en medicina e industria .

Lista de compuestos similares

- Crocin 1

- Crocin 2

- Crocin 4

- Crocin 5

Crocin 3 destaca por su glicosilación específica, que puede conferir propiedades farmacocinéticas y farmacodinámicas distintas .

Actividad Biológica

Crocin III, a carotenoid pigment derived from saffron (Crocus sativus), has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

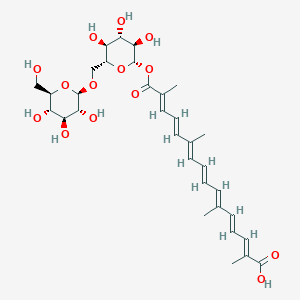

Crocin is a glycosylated derivative of crocetin, with its structure contributing to its solubility and bioactivity. The chemical formula for this compound is C₃₃H₄₄O₁₈, which allows it to interact with various biological systems effectively.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

- Study Findings : A study demonstrated that this compound significantly increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in rat models subjected to oxidative stress .

2. Anti-inflammatory Effects

This compound has shown considerable anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

- Mechanism : It reduces the expression of matrix metalloproteinases (MMPs) involved in inflammatory processes, thus alleviating symptoms of conditions like osteoarthritis (OA) .

- Clinical Evidence : In a clinical trial involving patients with OA, this compound administration led to reduced levels of C-reactive protein (CRP) and interleukin-17 (IL-17), indicating a decrease in systemic inflammation .

3. Neuroprotective Activity

The neuroprotective effects of this compound have been extensively studied, particularly in relation to neurodegenerative diseases.

- Cell Studies : In PC-12 cells, this compound was found to inhibit TNF-α-induced apoptosis, resulting in an 85% survival rate compared to control cells . This suggests its potential as a therapeutic agent for neuroprotection.

- Animal Models : In vivo studies indicated that this compound could enhance cognitive functions and memory retention in animal models subjected to neurotoxic conditions .

4. Anticancer Properties

This compound has shown promising anticancer effects across various cancer cell lines.

- In Vitro Studies : Research indicated that this compound inhibited the proliferation of Dalton's lymphoma ascitic (DLA) cells in a concentration-dependent manner, achieving up to 91.81% growth inhibition at higher concentrations .

- Xenograft Models : In animal models, treatment with this compound resulted in a significant reduction of tumor volume (95.6% reduction observed) and an increase in lifespan among treated animals compared to controls .

Table 1: Antioxidant Effects of this compound

| Study Reference | Model | Dosage | Result |

|---|---|---|---|

| Lei et al., 2017 | Rats with OA | 30 mg/kg/day | Increased SOD and GSH-Px levels |

| Hemshekhar et al., 2012 | RA-induced rats | 10–20 mg/kg | Modulated inflammatory cytokines |

Table 2: Anticancer Activity of this compound

| Study Reference | Cell Line | Concentration | Growth Inhibition (%) |

|---|---|---|---|

| Garcia-Olmo et al., 1999 | DLA Cells | 480 µg/ml | 91.81 |

| Current Study | Tumor-bearing Mice | N/A | 95.6% tumor volume reduction |

Case Study 1: Neuroprotective Effects

A study involving PC-12 cells demonstrated that this compound could effectively prevent neuronal cell death induced by TNF-α. The results indicated that the compound not only preserved cell viability but also enhanced the expression of neuroprotective proteins.

Case Study 2: Anticancer Efficacy

In a controlled study on mice bearing DLA tumors, administration of this compound prior to tumor induction resulted in a significant increase in lifespan (up to 58%) and substantial tumor reduction after treatment.

Propiedades

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCGFNYWDRHL-YJOFKXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318732 | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-85-1 | |

| Record name | Crocin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the color of Gardenia jasminoides fruits relate to their Crocin I content, and what implications does this have for quality assessment?

A2: Studies have shown a positive correlation between the redness of Gardenia jasminoides fruits, specifically the a value in the color space, and the content of Crocin I. [] This correlation suggests that a more intense red color in the fruits indicates a higher concentration of Crocin I, implying better quality Gardenia jasminoides*. This observation provides a basis for using color as a visual indicator for assessing the quality of these fruits. []

Q2: Can you explain the role of glycosylation in the biosynthesis of crocins and name specific enzymes involved in this process?

A3: Glycosylation, the process of attaching sugar molecules to another molecule, is a crucial step in the biosynthesis of crocins. [] In Gardenia jasminoides, specific enzymes called UDP-glycosyltransferases (UGTs) catalyze this reaction. Two such enzymes, GjUGT94E13 and GjUGT74F8, have been identified as key players in attaching glucose molecules to crocetin, the precursor molecule, to form different crocins, including Crocin III. []

Q3: What is the significance of optimizing the catalytic reaction conditions for crocin biosynthesis in engineered E. coli?

A4: Optimizing the reaction conditions is crucial for enhancing the efficiency of crocin production in engineered E. coli. Researchers have identified that a specific medium consisting of 50 mM NaH2PO4-Na2HPO4 buffer (pH 8.0) and 5% glucose facilitates the most efficient glycosylation of crocetin by the UGT enzymes. [] This optimized environment leads to a higher conversion rate of crocetin to crocins, including this compound, significantly improving the yield of these valuable compounds. []

Q4: How does Crocin, a broader class to which this compound belongs, potentially counteract the adverse effects of atrazine on male reproductive health in mice?

A5: Studies on mice exposed to atrazine, a widely used herbicide, have shown that Crocin administration can mitigate the negative impact of atrazine on sperm parameters and testicular tissue. [] Specifically, Crocin has been observed to improve sperm count, reduce sperm abnormalities, and decrease the number of apoptotic spermatogenic cells in atrazine-exposed mice. [] While this research highlights the potential protective effects of Crocin, further investigation is needed to understand the specific mechanisms of action underlying these observations, particularly in the context of this compound.

Q5: Beyond its potential medicinal properties, what other applications do crocins like this compound have in various industries?

A6: Crocins, including this compound, are not only valued for their potential medicinal benefits but also find applications as natural coloring agents and spices. [] Their vibrant color makes them suitable for use as food dyes, while their unique flavor profile adds complexity to culinary creations. This versatility highlights the diverse potential of crocins across different sectors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.